molecular formula C22H30ClN3O3 B1198205 ニベンタン CAS No. 157832-56-9

ニベンタン

カタログ番号: B1198205
CAS番号: 157832-56-9
分子量: 419.9 g/mol
InChIキー: CHCBAYRWJULIDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride, also known as N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride, is a useful research compound. Its molecular formula is C22H30ClN3O3 and its molecular weight is 419.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗不整脈薬

ニベンタンは、ボーン・ウィリアムズ分類によるとクラスIII抗不整脈薬に分類されます {svg_1}. 発作性不整脈の患者に対して非常に効果的であることが示されています {svg_2}.

代謝と薬物動態

ヒト血漿におけるニベンタンの代謝と薬物動態に関する研究が行われています {svg_3}. ヒト血漿中のニベンタン代謝物を測定するための、エレクトロスプレーイオン化とイオントラップ質量分析検出(LC-ESI / MSD Ion Trap SL)を組み合わせたHPLC法が記述されています {svg_4}. ニベンタンを単回静脈内投与した後のヒト血漿では、水酸化、脱エチル化、および脱エチル化水酸化の3つの代謝物が確認されました {svg_5}.

創薬

ニベンタンは、新規の潜在的な薬物の設計と開発の出発点として使用されてきました {svg_6}. クラスIII抗不整脈薬(ニベンタン、ニフェリジル)、抗アレルギー薬(テオリチン)、抗結核薬(ヒキソシッド)を含む新規の潜在的な薬物の作成のための作業仮説が策定されました {svg_7}.

DNA損傷活性の研究

ニベンタンの毒性と一般的な安全性に関する研究において、ニベンタンはDNA損傷活性を持つことが判明しました {svg_8}. この発見により、その使用は注射剤としてのみに限定されています {svg_9}.

不整脈発生効果の研究

ニベンタンの臨床試験では、不整脈発生効果も明らかにされています {svg_10}. このことから、これらの欠陥がなく、経静脈投与と経口投与の両方で広く使用できる新しいクラスIII抗不整脈薬を開発するためのさらなる研究が促されました {svg_11}.

臓器および組織への迅速な分布に関する研究

静脈内投与されたラットの血液におけるニベンタンの薬物動態は、ニベンタンが臓器および組織に非常に迅速に分布することを示しています {svg_12}.

作用機序

Target of Action

Nibentan primarily targets the Potassium channel . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly in nerve and muscle cells. They are responsible for the repolarization phase of action potentials, which is essential for normal cellular function .

Mode of Action

As a Potassium channel blocker , Nibentan inhibits the flow of potassium ions through the channel, thereby affecting the repolarization phase of action potentials . This can lead to a prolongation of the action potential duration and refractory period, which can have significant effects on the electrical activity of cells .

Biochemical Pathways

It is known that nibentan and its metabolites can be detected in human blood plasma . Three metabolites, hydroxylated, de-ethylated, and de-ethylated-hydroxylated, were found in human blood plasma after a single intravenous administration of Nibentan . These metabolites may play a role in the drug’s mechanism of action .

Pharmacokinetics

Nibentan is rapidly distributed among organs and tissues following intravenous administration . An HPLC method with electrospray ionization and ion-trap mass spectral detection has been used to determine Nibentan metabolites in human blood plasma . De-ethylated Nibentan was found to be the longest-lived metabolite . The major pharmacokinetic parameters were calculated, providing insights into the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of Nibentan’s action is its antiarrhythmic effect. It has been shown to be highly effective in arresting acute atrial fibrillation . A basic marker of an electrophysiological effect of Nibentan on the myocardium is a dynamic change in the QT interval, which may serve as a predictor of sinus rhythm reestablishment .

Action Environment

The efficacy of Nibentan can be influenced by various environmental factors. For instance, the cycle length of the f-f interval before Nibentan infusion has been identified as a strong predictor of cardioversion success in patients with persistent atrial fibrillation . This suggests that the physiological state of the patient can significantly influence the compound’s action, efficacy, and stability.

特性

IUPAC Name

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCBAYRWJULIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933957
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157832-56-9, 150491-98-8
Record name Nibentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 3
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Customer
Q & A

A: Nibentan is a Class III antiarrhythmic drug that primarily acts by blocking the delayed rectifier potassium current (IK), prolonging the repolarization phase of the cardiac action potential. [, , ] This prolongation increases the effective refractory period (ERP) of cardiac cells, making them less susceptible to premature excitation and reducing the likelihood of arrhythmias. [, , ]

A: Nibentan demonstrates a remarkable tissue specificity in its effects on action potential duration (APD). While it prolongs APD in both ventricular and atrial tissues, the effect is more pronounced in atrial tissue. []

A: Research suggests that Nibentan might also inhibit the muscarinic potassium current (IK,ACh), contributing to its antiarrhythmic effects, particularly in vagally mediated atrial fibrillation. [, ]

A: By prolonging the ERP and reducing the heterogeneity of repolarization, Nibentan suppresses re-entrant circuits, a common mechanism underlying atrial fibrillation and flutter. [, ] This suppression helps to restore and maintain sinus rhythm. [, , , ]

ANone: The molecular formula of Nibentan is C22H27N3O3 • HCl, and its molecular weight is 417.92 g/mol.

A: While the provided research articles do not contain detailed spectroscopic data, techniques like LC-ESI/MSD Ion Trap SL and LC-MS/MS have been used to identify Nibentan and its metabolites. [, ] This suggests that mass spectrometry data would be available for the compound.

A: Researchers have explored the structure-activity relationship of Nibentan by synthesizing derivatives containing amino acids like L-aspartic acid and glycine. [, ] These modifications aim to reduce toxicity while maintaining antiarrhythmic efficacy. Studies show that these derivatives exhibit comparable or even enhanced antiarrhythmic activity compared to Nibentan. []

ANone: While the research doesn't explicitly identify specific moieties crucial for activity, the presence of the nitrobenzamide group and the diethylamino side chain likely plays a role in its interaction with potassium channels. Further SAR studies would be needed to confirm the importance of these features.

A: Nibentan is primarily administered intravenously. [, , , ] The research doesn't specify its bioavailability through this route, but its rapid onset of action suggests efficient systemic distribution. [, , ] Oral administration has not been extensively studied.

A: Research using LC-ESI/MSD Ion Trap SL and LC-MS/MS has identified three primary metabolites of Nibentan in human plasma: hydroxylated, de-ethylated, and de-ethylated-hydroxylated. [] Of these, the de-ethylated metabolite persists for the longest duration. []

A: Studies show a positive correlation between the duration of Nibentan administration, the detection of its active metabolites, an increase in plasma magnesium levels, and the prolongation of the QT interval. [] This suggests a direct relationship between Nibentan exposure and its pharmacodynamic effects.

ANone: Nibentan's efficacy has been assessed in various experimental models, including:

  • Canine model of vagally mediated atrial fibrillation: Nibentan effectively terminated and prevented the reinduction of atrial fibrillation, demonstrating its efficacy in a clinically relevant model. []
  • Rat models of occlusive and reperfusion arrhythmias: Nibentan and its amino acid derivatives effectively suppressed ventricular arrhythmias, demonstrating their potential in treating ischemia-related rhythm disorders. []
  • Cat model of acute myocardial ischemia: Nibentan exhibited significant antiarrhythmic activity in this model, showcasing its potential in preventing sudden cardiac death. []

A: Yes, Nibentan has been clinically studied in patients with various supraventricular arrhythmias, including atrial fibrillation, atrial flutter, and supraventricular tachycardia. [, , , , , , ] These studies generally report a high efficacy rate of Nibentan in converting these arrhythmias to sinus rhythm. [, , , ]

ANone: Nibentan's safety profile has been evaluated in preclinical and clinical settings.

  • Preclinical studies: In mice, the acute toxicity of Nibentan was significantly reduced when co-administered with Mexidol, emoxypine, or dimephosphon. [] This finding suggests a potential for these agents to improve Nibentan's safety profile.
  • Clinical trials: While generally well-tolerated, Nibentan has been associated with a risk of proarrhythmic effects, including polymorphic ventricular tachycardia (torsades de pointes). [, , ] Bradycardia has also been reported, particularly after intravenous administration. []

A: Research suggests that higher doses of Nibentan are associated with an increased risk of proarrhythmic events. [, ] Prolongation of the QT interval, a known risk factor for torsades de pointes, has been observed with Nibentan administration and is more pronounced at higher doses. [, ] Careful dose adjustment and monitoring are crucial to minimizing the risk of adverse effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。